The synthesis of 2-(3,4-difluorophenyl)propan-2-amine hydrochloride involves several steps, primarily utilizing cyclopropanation reactions and asymmetric reductions.
The entire synthesis process emphasizes the importance of controlling reaction conditions such as temperature (often between -10°C and 30°C), solvent choice (commonly toluene or dichloromethane), and reaction time (ranging from minutes to hours depending on the step) to optimize yields and purity .
The molecular structure of 2-(3,4-difluorophenyl)propan-2-amine hydrochloride features a cyclopropane ring attached to a difluorophenyl group. The stereochemistry is defined by its (1R,2S) configuration, which plays a crucial role in its biological activity.
The compound's structural formula can be represented as follows:
This representation highlights both the functional groups and stereochemistry critical for its pharmacological properties .
The chemical reactivity of 2-(3,4-difluorophenyl)propan-2-amine hydrochloride is primarily characterized by its ability to participate in nucleophilic substitutions and coupling reactions typical for amines.
These reactions are essential for developing derivatives that may exhibit enhanced therapeutic effects or reduced side effects .
The primary applications of 2-(3,4-difluorophenyl)propan-2-amine hydrochloride are found within pharmaceutical research:
2-(3,4-Difluorophenyl)propan-2-amine hydrochloride (CAS: 1439905-31-3) is a fluorinated tertiary amine salt with the molecular formula C₉H₁₂ClF₂N and a molecular weight of 207.65 g/mol. The compound features a gem-dimethyl group adjacent to the amine functionality, creating a sterically hindered tertiary amine center. The 3,4-difluorophenyl moiety introduces strategic electronic perturbations:
Table 1: Molecular Properties of 2-(3,4-Difluorophenyl)propan-2-amine Hydrochloride
| Property | Value |
|---|---|
| CAS Registry Number | 1439905-31-3 |
| Molecular Formula | C₉H₁₂ClF₂N |
| Molecular Weight | 207.65 g/mol |
| SMILES | CC(N)(C)C₁=CC(=C(C=C₁)F)F.Cl |
| InChIKey | BKEJWQVDJHFFAD-UHFFFAOYSA-N |
| Storage Conditions | Inert atmosphere, room temperature |
| GHS Hazard Statements | H315-H319 (Skin/Eye Irritation) |
The hydrochloride salt form improves crystallinity, water solubility, and handling properties for synthetic applications. This structural framework is frequently exploited in central nervous system (CNS) drug design due to its ability to cross the blood-brain barrier—a property augmented by fluorine's lipophilicity-enhancing effects [9].
This compound serves as a critical synthon in multistep pharmaceutical syntheses, particularly for cardiovascular and neurological agents. Its utility stems from:
A prominent application is its use in synthesizing ticagrelor (antiplatelet drug), where the 3,4-difluorophenyl group contributes to adenosine diphosphate (ADP) receptor binding affinity. The synthetic sequence involves:
Table 2: Synthetic Applications in API Development
| Target Molecule | Role of Intermediate | Key Transformation |
|---|---|---|
| Ticagrelor | Nucleophile for SₙAr reaction | Displaces chloride on pyrimidine ring |
| Fluorinated SSRIs | Aryl backbone for receptor engagement | N-alkylation with halohydrins |
| Kinase Inhibitors | Solubility-enhancing motif | Acylation with heteroaryl carbonyls |
Batch synthesis typically employs cold-chain transportation to preserve stability, with purification via recrystallization from ethanol/acetone mixtures [1].
The compound emerged prominently in pharmaceutical research circa 2010-2012, coinciding with developments in fluorine medicinal chemistry. Key intellectual property milestones include:
Table 3: Patent Landscape Overview
| Patent/Publication | Priority Year | Key Claims | Assignee |
|---|---|---|---|
| EP2644590A1 | 2012 | Cyclopropanamine synthesis methods | AstraZeneca AB |
| US7030106B2 | 2002 | Fluorinated amine-based sterol inhibitors | Schering Corporation |
The 2010-2022 period saw >30% of FDA-approved fluorinated drugs incorporating similar difluorophenylamine motifs, reflecting their strategic importance in modern drug design [9]. Current manufacturing patents emphasize:
Future applications may exploit its potential as a precursor for PET radiotracers via fluorine-18 exchange, though this remains unexplored in current literature.
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: